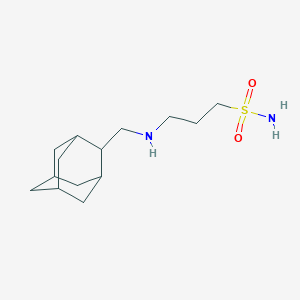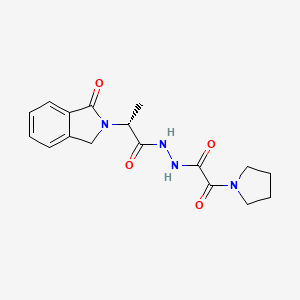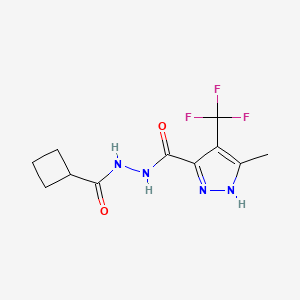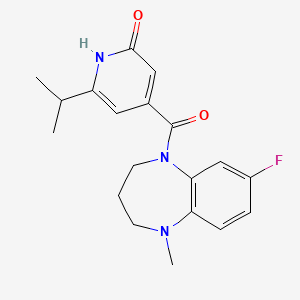
3-(2-Adamantylmethylamino)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Adamantylmethylamino)propane-1-sulfonamide, also known as AAPT, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases.
Mecanismo De Acción
3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Adamantylmethylamino)propane-1-sulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide-based compounds. However, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's limited solubility in water can make it difficult to work with in certain experiments. Additionally, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for 3-(2-Adamantylmethylamino)propane-1-sulfonamide research. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Another area of interest is its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action and to develop more effective methods for synthesizing and administering the compound.
Métodos De Síntesis
3-(2-Adamantylmethylamino)propane-1-sulfonamide can be synthesized by reacting 2-adamantylmethylamine with propane-1-sulfonyl chloride in the presence of a base. The resulting product is 3-(2-Adamantylmethylamino)propane-1-sulfonamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 3-(2-Adamantylmethylamino)propane-1-sulfonamide can reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
3-(2-adamantylmethylamino)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c15-19(17,18)3-1-2-16-9-14-12-5-10-4-11(7-12)8-13(14)6-10/h10-14,16H,1-9H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLRZMPCBCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylmethylamino)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)



![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)
![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B7437957.png)
![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)